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molecular formula C9H8ClN3O B8436949 4-Chloro-6-(2-furyl)-5-methylpyrimidine-2-amine

4-Chloro-6-(2-furyl)-5-methylpyrimidine-2-amine

Cat. No. B8436949
M. Wt: 209.63 g/mol
InChI Key: VJQUDHSLRQLWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06586441B2

Procedure details

To a stirred solution of 250 mg (0.77 mmol) trifluoromethanesulfonic acid 2-amino-6-furan-2-yl-5-methyl-pyrimidin-4-yl ester in 10 ml DME was added 489 mg (2.12 mmol) 2-(aminomethyl)quinoline dihydrochloride and the mixture heated at 80° C. for 16 hours. The reaction mixture was then concentrated in vacuo. Chromatography (ethyl acetate/hexane 4/1) followed by trituration in ether/hexane afforded 80 mg (50%) 4-chloro-6-furan-2-yl-5-methyl-pyrimidin-2-ylamine as a white crystalline solid. ES-MS m/e (%): 212 (M{37Cl}+H+, 50), 210 (M{35Cl}+H+, 100).
Name
trifluoromethanesulfonic acid 2-amino-6-furan-2-yl-5-methyl-pyrimidin-4-yl ester
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
489 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](OS(C(F)(F)F)(=O)=O)[C:5]([CH3:16])=[C:4]([C:17]2[O:18][CH:19]=[CH:20][CH:21]=2)[N:3]=1.[ClH:22].Cl.NCC1C=CC2C(=CC=CC=2)N=1>COCCOC>[Cl:22][C:6]1[C:5]([CH3:16])=[C:4]([C:17]2[O:18][CH:19]=[CH:20][CH:21]=2)[N:3]=[C:2]([NH2:1])[N:7]=1 |f:1.2.3|

Inputs

Step One
Name
trifluoromethanesulfonic acid 2-amino-6-furan-2-yl-5-methyl-pyrimidin-4-yl ester
Quantity
250 mg
Type
reactant
Smiles
NC1=NC(=C(C(=N1)OS(=O)(=O)C(F)(F)F)C)C=1OC=CC1
Name
Quantity
489 mg
Type
reactant
Smiles
Cl.Cl.NCC1=NC2=CC=CC=C2C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1C)C=1OC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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